

# Physical and chemical properties of Ethyl 4-nitrocinnamate

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## Compound of Interest

Compound Name: Ethyl 4-nitrocinnamate

Cat. No.: B213100

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## An In-depth Technical Guide to Ethyl 4-nitrocinnamate

**Ethyl 4-nitrocinnamate** is an organic compound recognized for its utility as a research chemical and an intermediate in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its safety profile, tailored for researchers, scientists, and professionals in drug development.

## General Information and Identifiers

**Ethyl 4-nitrocinnamate** is a derivative of cinnamic acid, featuring an ethyl ester group and a nitro group at the para position of the phenyl ring.[2] It predominantly exists as the trans (E)-isomer.[3]

Identifier	Value	Reference
IUPAC Name	ethyl (E)-3-(4-nitrophenyl)prop-2-enoate	[4]
Synonyms	Ethyl p-nitrocinnamate, 4-Nitrocinnamic acid ethyl ester	[4][5]
CAS Number	953-26-4	[5][6][7][8]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>4</sub>	[5][6][8][9]
Molecular Weight	221.21 g/mol	[3][5][6][8][9]
InChI Key	PFBQVGXIMLXCQB-VMPITWQZSA-N	[3]
Canonical SMILES	CCOC(=O)/C=C/C1=CC=C(C=C1)--INVALID-LINK--[O-]	[4][6]

## Physical and Chemical Properties

The compound typically appears as a yellow to orange crystalline solid or powder.[2][10][11] It is insoluble in water but moderately soluble in organic solvents.[2][5][11]

Table of Physical Properties:

Property	Value	Reference
Appearance	Yellow powder/crystalline solid	[5][10][12]
Melting Point	132-140 °C	[3][5][7][10][13]
Boiling Point	326.6 °C at 760 mmHg	[7][13]
Density	1.237 g/cm <sup>3</sup>	[7][13]
Flash Point	141 °C	[7][13][14]
Solubility in Water	Insoluble	[1][5]
LogP (Partition Coefficient)	2.69430	[7][13]
Refractive Index	1.582	[7][13]

Table of Spectral Data:

Spectral Data	Details	Reference
<sup>1</sup> H-NMR (CDCl <sub>3</sub> )	δ 8.25 (d, 2H, J = 8.8 Hz, aromatic H), 7.71 (d, 1H, J = 16.1 Hz, α-vinylic H), 7.67 (d, 2H, J = 8.8 Hz, aromatic H), 6.56 (d, 1H, J = 16.1 Hz, β-vinylic H), 4.30 (q, 2H, ethyl CH <sub>2</sub> ), 1.36 (t, 3H, ethyl CH <sub>3</sub> )	[3]
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	Data available	[11][13]
IR Spectroscopy	Data available for KBr disc and nujol mull	[11][13]
Mass Spectrometry	Data available	[11][13][15]

## Experimental Protocols

### Synthesis of Ethyl 4-nitrocinnamate

Several methods are employed for the synthesis of **Ethyl 4-nitrocinnamate**.

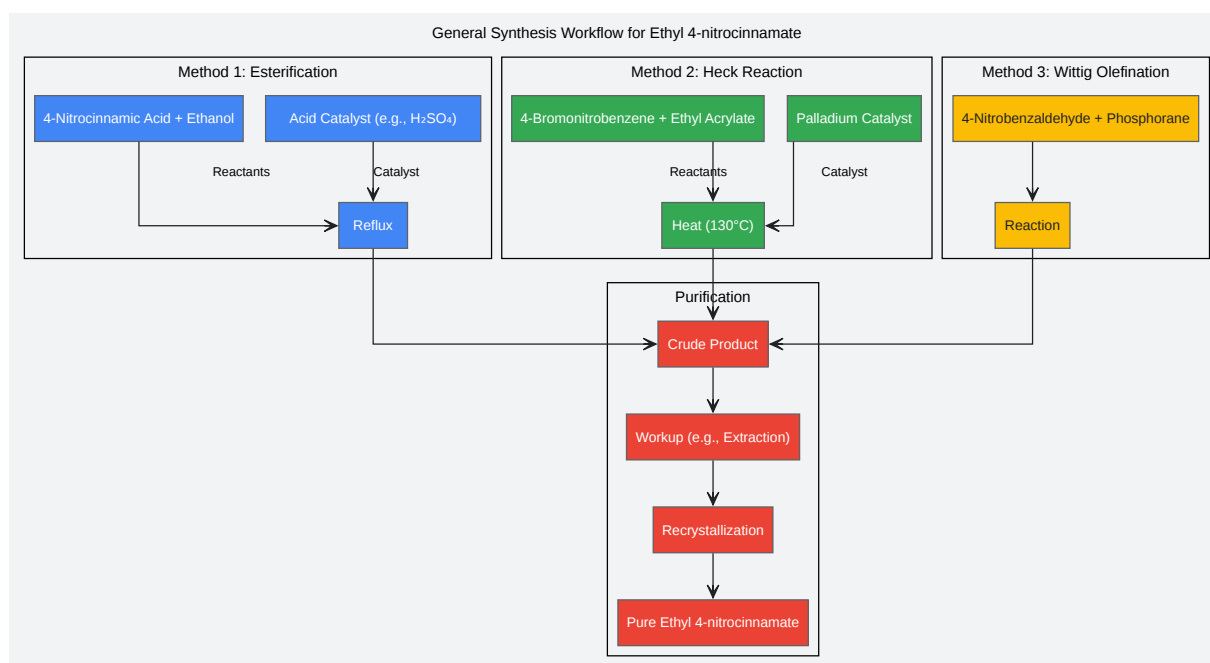
Method 1: Esterification of 4-nitrocinnamic acid A common laboratory-scale synthesis involves the esterification of 4-nitrocinnamic acid with ethanol.[\[3\]](#)

- Reactants: 4-nitrocinnamic acid, ethanol.
- Catalyst: A strong acid, such as sulfuric acid.
- Procedure:
  - Dissolve 4-nitrocinnamic acid in an excess of ethanol.
  - Add a catalytic amount of concentrated sulfuric acid.
  - Reflux the mixture to drive the reaction to completion.
  - After cooling, the product can be isolated by precipitation in water and purified by recrystallization.

Method 2: Mizoroki-Heck Cross-Coupling Reaction This method provides an alternative route with good yields.[\[3\]](#)[\[16\]](#)

- Reactants: 4-bromonitrobenzene and ethyl acrylate.[\[16\]](#)
- Catalyst: A palladium-based catalyst.
- Procedure:
  - Combine 4-bromonitrobenzene (25 mmols) and ethyl acrylate (27.5 mmols) in a suitable solvent.[\[16\]](#)
  - Add the palladium catalyst.
  - Heat the reaction mixture at 130°C for approximately 3 hours.[\[16\]](#)
  - Upon completion, the product is worked up and purified, yielding **Ethyl 4-nitrocinnamate**. A reported yield is 88% of theory.[\[16\]](#)

Method 3: Wittig-type Olefination Reaction This approach can also be used, for example, by reacting 4-nitrobenzaldehyde with a phosphorane, which can yield the compound with high efficiency (e.g., 89%).<sup>[3]</sup>



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Caption: General Synthesis Workflow for **Ethyl 4-nitrocinnamate**.

## Chemical Reactions

The presence of the nitro group and the  $\alpha,\beta$ -unsaturated ester system makes **Ethyl 4-nitrocinnamate** susceptible to various chemical transformations.<sup>[3]</sup>

### Reduction Reactions

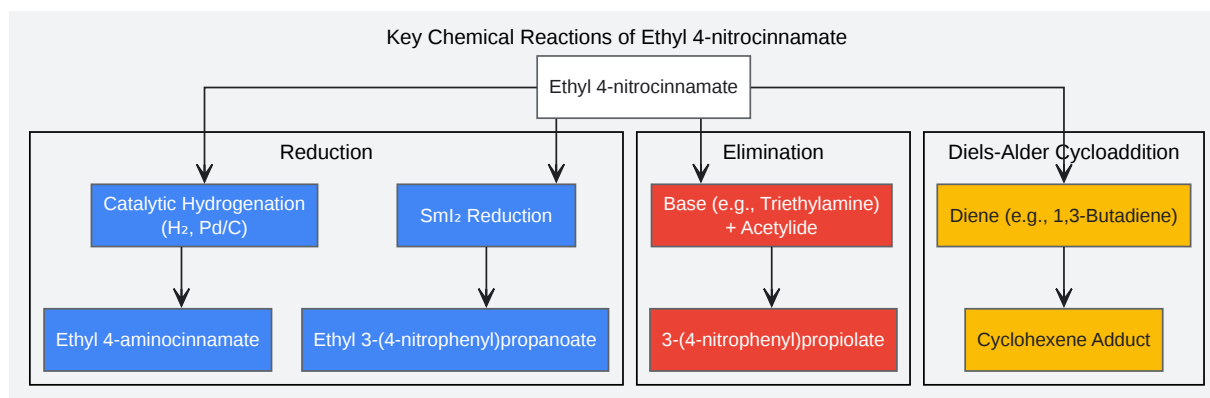
- Catalytic Hydrogenation: The nitro group can be selectively reduced to an amine.
  - Reagents: Hydrogen gas ( $H_2$ ) and a palladium on carbon (Pd/C) catalyst in an ethanol solvent.<sup>[3]</sup>
  - Product: Ethyl 4-aminocinnamate.<sup>[3]</sup>
  - Protocol:
    - Dissolve **Ethyl 4-nitrocinnamate** in ethanol in a suitable reaction vessel.
    - Add a catalytic amount of Pd/C.
    - Pressurize the vessel with hydrogen gas.
    - Stir the reaction at room temperature until the reduction is complete (monitored by TLC or GC-MS).
    - Filter off the catalyst and evaporate the solvent to obtain the product.
- Samarium Diiodide ( $SmI_2$ ) Reduction: This method selectively reduces the  $\alpha,\beta$ -unsaturated ester system.<sup>[3]</sup>
  - Reagents: Samarium diiodide ( $SmI_2$ ) in hexamethylphosphoramide (HMPA) and t-butanol.<sup>[3][17]</sup>
  - Product: Ethyl 3-(4-nitrophenyl)propanoate.<sup>[3]</sup>
  - Protocol:
    - In an inert atmosphere, prepare a solution of **Ethyl 4-nitrocinnamate** in a mixture of HMPA and t-butanol.

- Add a solution of  $\text{SnI}_2$  dropwise at a controlled temperature.
- Monitor the reaction for the disappearance of the starting material.
- Quench the reaction and perform an aqueous workup to isolate the product.

Elimination Reactions Treatment with a base like triethylamine can promote  $\beta$ -hydrogen elimination to form enynes. For instance, reaction with acetylides yields 3-(4-nitrophenyl)propiolate.[3]

Cycloaddition Reactions As a dienophile, **Ethyl 4-nitrocinnamate** participates in Diels-Alder reactions with dienes under thermal conditions.[3]

- With 1,3-Butadiene: Yields a 3-nitro-cyclohexene ester with endo preference (85% yield).[3]
- With Anthracene: Forms an anthracene adduct (78% yield).[3]



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Caption: Key Chemical Reactions of **Ethyl 4-nitrocinnamate**.

## Safety and Handling

While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, standard laboratory safety precautions should be observed.<sup>[10]</sup>

- Handling: Use with adequate ventilation and avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.<sup>[5][11]</sup>
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents and strong bases.<sup>[5][10][11]</sup>
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.<sup>[10][18]</sup>
- Hazards: May cause skin, eye, and respiratory tract irritation.<sup>[5][11]</sup> The toxicological properties have not been fully investigated.<sup>[5][10]</sup>
- Decomposition: Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.<sup>[5][10]</sup>

## Applications

**Ethyl 4-nitrocinnamate** serves several roles in scientific research and industry:

- Organic Synthesis: It is a valuable intermediate for synthesizing other compounds, particularly in the pharmaceutical and agrochemical sectors.<sup>[2][11]</sup>
- Biochemical Assays: It has been used in biochemical assays to study enzyme kinetics and interactions.<sup>[3]</sup>
- Chemical Research: It is used as a model compound for studying reaction kinetics, such as the reduction of substituted cinnamates.<sup>[1][17]</sup>
- Fragrance and Flavoring: Some sources indicate its use as a flavoring agent and fragrance ingredient in the food and cosmetic industries due to its potential antimicrobial and antioxidant properties.<sup>[11]</sup>



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